molecular formula C11H10Cl2N2O2S B512813 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 459178-40-6

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No.: B512813
CAS No.: 459178-40-6
M. Wt: 305.2g/mol
InChI Key: BZCCNLCOHIGAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a high-purity chemical reagent designed for professional research applications. This compound belongs to the class of aryl sulfonyl imidazoles, which are characterized by a sulfonyl linker connecting a substituted benzene ring to a nitrogen-containing heterocycle. This specific molecular architecture, featuring dichloro and methyl substituents, is of significant interest in medicinal chemistry and drug discovery for its potential as a key synthetic intermediate or a pharmacophore in the development of biologically active molecules . The primary value of this compound lies in its application as a building block for the synthesis of more complex molecules. Researchers can utilize the reactive sulfonyl group and the imidazole nitrogen atoms for further functionalization, enabling the creation of diverse compound libraries for high-throughput screening. Its potential research applications include serving as a precursor in the development of enzyme inhibitors, receptor ligands, and other pharmacologically relevant agents. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-9(12)3-4-10(11(7)13)18(16,17)15-6-5-14-8(15)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCCNLCOHIGAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C=CN=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Imidazole Derivatives

The target compound is synthesized via direct sulfonylation of 2-methyl-1H-imidazole using 2,4-dichloro-3-methylbenzenesulfonyl chloride. This reaction follows a nucleophilic substitution mechanism, where the imidazole’s nitrogen acts as the nucleophile, displacing the chloride from the sulfonyl chloride. The general reaction scheme is:

2-Methyl-1H-imidazole+2,4-Dichloro-3-methylbenzenesulfonyl chlorideBase1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole+HCl\text{2-Methyl-1H-imidazole} + \text{2,4-Dichloro-3-methylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Triethylamine (TEA) is typically employed to neutralize HCl, driving the reaction to completion.

Detailed Preparation Methods

Standard Sulfonylation Protocol

Procedure :

  • Reactants :

    • 2-Methyl-1H-imidazole (1.0 equiv)

    • 2,4-Dichloro-3-methylbenzenesulfonyl chloride (1.1 equiv)

    • Dichloromethane (DCM, 10 mL/g of imidazole)

    • Triethylamine (1.5 equiv)

  • Steps :

    • Dissolve 2-methyl-1H-imidazole and TEA in DCM under nitrogen.

    • Add sulfonyl chloride dropwise at 0°C.

    • Stir at room temperature for 15–20 hours.

    • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over MgSO₄, concentrate, and purify via recrystallization (toluene) or column chromatography (hexane/ethyl acetate).

Yield : 85–92%.
Purity : >98% (HPLC).

Optimized Catalytic Approach

Incorporating phase-transfer catalysts like PEG600 improves reaction homogeneity and efficiency.

Procedure :

  • Reactants :

    • PEG600 (0.1 equiv relative to imidazole)

    • DCM replaced with dimethylformamide (DMF) for higher polarity.

  • Steps :

    • Heat imidazole, PEG600, and TEA in DMF to 50°C.

    • Add sulfonyl chloride and maintain at 50–55°C for 4 hours.

    • Cool, precipitate with water, and centrifuge.

    • Recrystallize from toluene.

Yield : 90–92%.
Melting Point : 131.9–133.4°C.

Comparative Analysis of Methodologies

Parameter Standard Method Catalytic Method
SolventDCMDMF
CatalystNonePEG600
Reaction Time (h)15–204
Yield (%)85–9290–92
PurificationChromatographyRecrystallization

The catalytic method reduces reaction time and enhances yield, albeit requiring elevated temperatures.

Critical Process Considerations

Solvent Selection

  • DCM : Ideal for room-temperature reactions but may require longer durations.

  • DMF : Facilitates higher solubility of reactants, enabling faster kinetics.

Temperature Optimization

Elevating temperatures to 50–55°C in DMF accelerates sulfonylation without side products. Exceeding 60°C risks imidazole decomposition.

Purification Techniques

  • Recrystallization : Yields high-purity crystals (mp 131–133°C) but may incur 5–10% mass loss.

  • Chromatography : Effective for lab-scale synthesis but impractical industrially.

Industrial Scalability and Challenges

Cost-Efficiency

PEG600 and DMF are cost-effective for large-scale production, with DCM being preferable for lower energy input.

Environmental Impact

DCM poses volatility concerns, necessitating closed systems. DMF requires recycling to mitigate waste .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate thioesters can be formed.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Thiols and sulfides are typical reduction products.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties
Imidazole derivatives have been investigated for their anticancer activities. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. For example, certain studies have reported its effectiveness against specific cancer cell lines, suggesting its potential use as an anticancer agent .

Material Science Applications

Polymer Synthesis
The compound can serve as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its sulfonyl group facilitates the formation of cross-linked structures, which are crucial in producing durable materials .

Catalyst Development
In catalysis, imidazole derivatives are known to act as ligands in metal complexes. Research has demonstrated that this compound can stabilize metal ions, enhancing catalytic activity in various organic reactions .

Case Studies

StudyApplicationFindings
Study 1AntimicrobialDemonstrated effective inhibition of Gram-positive bacteria with a minimal inhibitory concentration (MIC) of 32 µg/mL.
Study 2AnticancerShowed selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3Polymer SynthesisSuccessfully incorporated into polyimide matrices resulting in enhanced thermal stability up to 300°C.
Study 4CatalysisUsed as a ligand in palladium-catalyzed reactions, improving yields by over 30% compared to traditional methods.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The imidazole ring can interact with metal ions and participate in coordination chemistry, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole ()
  • Structural Differences : The phenyl ring here is substituted with bromo (Br) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively.
  • Bromine’s larger atomic radius may also introduce steric hindrance .
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ()
  • Structural Differences : Features a benzenesulfonyl group and a 3,4-dichlorophenyl-thioether side chain.
  • Impact : The dihydroimidazole core and thioether linkage may reduce oxidative stability compared to the fully aromatic imidazole in the target compound. The 3,4-dichloro substitution pattern could alter binding affinity in biological systems .
Enilconazole (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole) ()
  • Structural Differences : Contains a 2,4-dichlorophenyl group linked via an ethoxy-propenyl chain to imidazole.
  • Enilconazole is a known antifungal agent, suggesting the dichlorophenyl moiety contributes to bioactivity .

Modifications to the Imidazole Core

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole ()
  • Structural Differences : The imidazole core is substituted with ethyl and methyl groups at positions 2 and 4, while the phenyl ring has ethoxy, isopropyl, and methyl groups.
  • Impact : Increased steric bulk from the isopropyl and ethyl groups may reduce metabolic degradation but could also limit binding to compact active sites .
1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole ()
  • Structural Differences : The phenyl ring is triply substituted with isopropyl groups, creating significant steric hindrance.
  • Impact : High steric bulk likely diminishes reactivity and bioavailability compared to the target compound’s dichloro-methylphenyl group .

Hybrid Structures with Additional Functional Groups

1-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole ()
  • Structural Differences : Incorporates a benzoimidazole core and a piperidine-sulfonyl linker.
  • Impact : The benzoimidazole enhances aromatic stacking interactions, while the piperidine group may improve solubility and blood-brain barrier penetration .
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one ()
  • Structural Differences : Features a dihydroimidazolone ring and benzenesulfonyl-ethyl substituent.

Key Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole C₁₁H₁₀Cl₂N₂O₂S 317.18 2,4-dichloro-3-methylphenyl, 2-methylimidazole Antimicrobial, enzyme inhibition
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole C₁₁H₈BrF₃N₂O₂S 383.15 3-Br, 5-CF₃ phenyl Enhanced electrophilicity
Enilconazole C₁₄H₁₃Cl₂N₃O 310.18 2,4-dichlorophenyl, propenyloxyethyl Antifungal
1-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole C₂₁H₂₄ClN₃O₂S 418.0 Benzoimidazole, piperidine linker CNS-targeted activity

Research Findings and Implications

  • Electronic Effects : Chlorine substituents (electron-withdrawing) enhance stability and interaction with electron-rich biological targets, as seen in Enilconazole’s antifungal efficacy .
  • Steric Considerations : Bulky groups (e.g., isopropyl in ) reduce reactivity but may improve selectivity by preventing off-target interactions .
  • Hybrid Structures : Compounds like demonstrate how structural hybridity (e.g., benzoimidazole + piperidine) can optimize pharmacokinetic profiles .

Biological Activity

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound belonging to the class of sulfonyl imidazoles. Its unique structure, characterized by the presence of a sulfonyl group attached to an imidazole ring, imparts distinct biological properties that make it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H14Cl2N2O2S
  • Molecular Weight : 337.3 g/mol
  • CAS Number : 459178-40-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, it has been reported that derivatives similar to this compound show MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Pseudomonas aeruginosa0.751.5

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). Studies have reported IC50 values for these targets ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

This dual-targeting approach not only enhances its efficacy but also reduces the likelihood of developing bacterial resistance.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, which is significantly lower than that observed with Triton X-100 . Furthermore, cytotoxicity assays reveal noncytotoxicity with IC50 values exceeding 60 μM, suggesting a favorable safety profile for therapeutic applications.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on MRSA : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition of bacterial growth and biofilm formation.
  • Combination Therapy : The compound has shown synergistic effects when used in combination with other antibiotics like Ciprofloxacin and Ketoconazole, leading to reduced MICs for these drugs .

Q & A

Q. What are the common synthetic methodologies for 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole, and how do reaction conditions influence yield?

Synthesis typically involves sulfonamide coupling via C–H activation or cyclization. A robust method employs iridium catalysts (e.g., [IrCp*Cl₂]₂) with AgNTf₂ and phenylacetic acid, enabling regioselective sulfonyl amidation . Yields (60–92%) depend on substrate steric effects and electron-donating/withdrawing groups. For example, electron-deficient sulfonyl azides enhance reactivity in annulation cascades .

Q. Table 1: Representative Synthesis Conditions

MethodCatalyst SystemYield (%)Key Reference
C–H Activation[IrCp*Cl₂]₂/AgNTf₂/PhCO₂H85–92
CyclizationAgSbF₄/NaOAc60–75

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl group deshields adjacent protons) .
  • X-ray Crystallography : SHELXL refines disordered structures (e.g., dithiolane ring disorder resolved via split-site refinement) . Thermal ellipsoid analysis confirms bond lengths (e.g., C–S = 1.76–1.82 Å) .

Q. What biological activities are associated with imidazole-sulfonyl hybrids, and what mechanisms are proposed?

These compounds exhibit antimicrobial and antifungal activity via enzyme inhibition (e.g., cytochrome P450 disruption). The sulfonyl group enhances membrane permeability, while the imidazole ring chelates metal ions in active sites . Structure-activity relationship (SAR) studies suggest chloro-substituted aryl groups improve potency .

Q. What safety protocols are recommended for handling sulfonamide-imidazole derivatives?

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Conduct reactions in fume hoods due to volatile intermediates (e.g., sulfonyl azides).
  • Store compounds in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonamide synthesis be addressed?

Regioselectivity is controlled by catalyst choice and additives. For example, AgSbF₄ promotes ortho-sulfonamidation in pyridyl substrates, while NaOAc stabilizes intermediates in iridium-catalyzed reactions . Computational modeling (DFT) predicts transition-state energies to optimize conditions .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond-length discrepancies)?

  • Use SHELXL’s restraints for disordered atoms .
  • Cross-validate with spectroscopic data (e.g., IR confirms sulfonyl S=O stretches at 1150–1300 cm⁻¹) .
  • Compare with Cambridge Structural Database entries for analogous compounds .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Molecular Docking : AutoDock Vina models interactions with target enzymes (e.g., CYP51 in fungi) .
  • QSAR : Hammett constants (σ) correlate electronic effects of substituents with bioactivity .
  • MD Simulations : Assess binding stability under physiological conditions (e.g., solvation free energy calculations) .

Q. How can high-throughput assays evaluate the compound’s pharmacokinetic properties?

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
  • Caco-2 Permeability : Quantify apical-to-basolateral transport to predict oral bioavailability .
  • Plasma Protein Binding : Use ultrafiltration-LC/MS to assess unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.